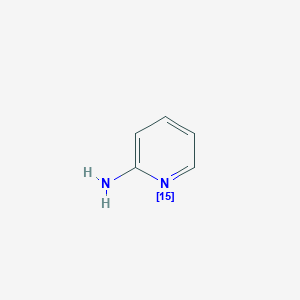

2-Pyridinamine-15N

概要

説明

The nitrogen-15 isotope labeling enhances detection and analysis through nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool in research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine-15N typically involves the incorporation of nitrogen-15 into the pyridine ring. . This reaction proceeds under anhydrous conditions and involves the following steps:

- Pyridine is treated with sodium amide in liquid ammonia.

- The reaction mixture is stirred at low temperatures.

- The product is isolated and purified.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality this compound .

化学反応の分析

Types of Reactions: 2-Pyridinamine-15N undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

2-Pyridinamine-15N has a wide range of applications in scientific research:

Chemistry: Used as a probe in NMR spectroscopy to study molecular interactions and dynamics.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential antiviral properties, particularly against HIV.

Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.

作用機序

The mechanism of action of 2-Pyridinamine-15N involves its interaction with molecular targets through its nitrogen-15 labeled amino group. This labeling allows for detailed NMR studies, providing insights into molecular interactions and pathways. For example, it has been shown to reversibly block voltage-dependent potassium channels, affecting cellular processes .

類似化合物との比較

2-Aminopyridine: A non-labeled version of 2-Pyridinamine-15N, used in the production of various pharmaceuticals.

2-Pyridinecarbonitrile: Another pyridine derivative with applications as a corrosion inhibitor.

2-Mercaptopyridine: Known for its antithyroid properties.

Uniqueness: this compound’s uniqueness lies in its nitrogen-15 labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling provides a distinct advantage in studying molecular interactions and dynamics compared to its non-labeled counterparts.

生物活性

2-Pyridinamine-15N, also known as 2-amino-pyridine-15N, is a nitrogen-labeled derivative of pyridine that has garnered attention due to its potential biological activities. This compound is particularly valuable in research settings, where stable isotopes like are used to trace nitrogen metabolism and interactions within biological systems. The following sections will explore the biological activity of this compound, including its antimicrobial properties, interactions with enzymes, and implications in drug development.

This compound is characterized by its pyridine ring structure with an amino group at the second position. The presence of the isotope allows for unique tracking and quantification in biological studies. Its molecular formula is with a molecular weight of approximately 110.11 g/mol.

Antimicrobial Properties

Research has demonstrated that pyridine derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of pyridine compounds against Gram-positive and Gram-negative bacteria, as well as fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 55 ± 0.5% at 100 μg/mL |

| Escherichia coli | 55 ± 0.5% at 100 μg/mL |

| Candida albicans | Not specified |

These findings suggest that modifications to the pyridine structure can enhance biological activity, making it a promising scaffold for developing new antimicrobial agents .

Enzyme Interactions

This compound has been found to interact with key enzymes involved in nucleic acid metabolism. For instance, it may inhibit ribonucleotide reductases (RNRs), which are crucial for DNA synthesis. Such inhibition can lead to potential applications in cancer therapy, where targeting DNA synthesis pathways is critical . The mechanisms of action typically involve the incorporation of the compound into nucleic acids or direct inhibition of enzyme activity.

Nitrogen Transfer Studies

The stable isotope in this compound enables researchers to study nitrogen transfer between plants and microbes. For example, studies have shown that nitrogen transfer can occur through common mycorrhizal networks (CMNs), with varying percentages of transfer observed depending on environmental conditions and species involved . This aspect is particularly relevant in understanding nutrient dynamics in ecosystems and agricultural settings.

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinical isolates of bacteria. The study demonstrated that certain derivatives exhibited potent activity, with some compounds achieving MIC values lower than those of standard antibiotics. This highlights the potential for developing new therapeutic agents based on pyridine structures.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of RNR by nucleoside analogs related to pyridine compounds. The results indicated that specific modifications to the pyridine ring could enhance inhibitory potency against RNRs, suggesting a viable pathway for drug development targeting cancer cells .

特性

IUPAC Name |

(115N)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNLGPSRYBMBD-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[15N]C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445594 | |

| Record name | 2-Pyridinamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54267-60-6 | |

| Record name | 2-Pyridinamine-1-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54267-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。